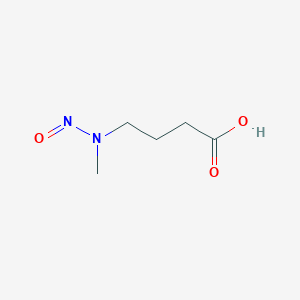

N-Nitroso-N-methyl-4-aminobutansäure

Übersicht

Beschreibung

N-Nitroso-N-methyl-4-Aminobutyric Acid is a nitrosamine compound with the molecular formula C5H10N2O3. It is known for its potential carcinogenic properties and has been identified as a contaminant in certain pharmaceutical products . This compound is derived from tobacco and is recognized as a potential human carcinogen .

Wissenschaftliche Forschungsanwendungen

N-Nitroso-N-methyl-4-Aminobutyric Acid has several scientific research applications, including:

Wirkmechanismus

Target of Action

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is a tobacco-specific nitrosamine . It is known to target the bladder cells, specifically the transitional cell carcinomas in rats .

Mode of Action

NMBA is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . This metabolite interacts with the DNA in bladder cells, leading to mutations and the development of cancer .

Biochemical Pathways

The primary biochemical pathway involved in the action of NMBA is the metabolic oxidation process that occurs in the liver mitochondria . This process transforms NMBA into a reactive metabolite that can interact with DNA and induce mutations .

Pharmacokinetics

It is known that nmba can be absorbed and distributed in the body where it is metabolized in the liver to produce a reactive metabolite

Result of Action

The primary result of NMBA’s action is the induction of bladder transitional cell carcinomas in rats . This occurs when the reactive metabolite of NMBA interacts with the DNA in bladder cells, causing mutations that can lead to the development of cancer .

Action Environment

The action of NMBA can be influenced by various environmental factors. For instance, the presence of other carcinogens, especially those found in tobacco, may enhance the carcinogenic effects of NMBA . Additionally, factors such as the individual’s overall health, genetic predisposition, and lifestyle choices (like smoking) can also influence the action, efficacy, and stability of NMBA .

Biochemische Analyse

Biochemical Properties

N-Nitroso-N-methyl-4-aminobutyric acid is involved in biochemical reactions, particularly focusing on its interactions with biomolecules

Cellular Effects

N-Nitroso-N-methyl-4-aminobutyric acid may cause alterations at a cellular level . It is known to induce bladder transitional cell carcinomas in rats

Molecular Mechanism

It is known to cause mutations due to its alkylating properties

Dosage Effects in Animal Models

The effects of N-Nitroso-N-methyl-4-aminobutyric acid vary with different dosages in animal models . It is known to induce bladder transitional cell carcinomas in rats

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Nitroso-N-methyl-4-Aminobuttersäure kann durch die Reaktion von N-Methylpyrrolidon mit Salpetriger Säure synthetisiert werden. Der Prozess umfasst die folgenden Schritte :

- Lösen Sie 5,0 g (0,05 mol) N-Methylpyrrolidon in 50 g Toluol.

- Fügen Sie 0,5 g Tetrabutylammoniumbromid und eine Natriumhydroxidlösung (4 g Natriumhydroxid in 40 g Wasser) hinzu.

- Erhitzen Sie das Gemisch auf 50 °C und rühren Sie für 28 Stunden.

- Trennen Sie die organische Phase und stellen Sie den pH-Wert der wässrigen Phase mit Salzsäure auf 1,0 ein.

- Filtern Sie die Lösung, um das Produkt zu gewinnen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für N-Nitroso-N-methyl-4-Aminobuttersäure beinhalten typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen gewährleisten eine gleichbleibende Produktqualität und -ausbeute .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Nitroso-N-methyl-4-Aminobuttersäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von reaktiven Metaboliten wie Methyl-2-oxopropylnitrosamin führen.

Reduktion: Reduktionsreaktionen können die Nitrosogruppe aufbrechen, was möglicherweise zu weniger schädlichen Verbindungen führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Nitrosogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Säuren und Basen: Für pH-Anpassungen während der Reaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Nitrosamin-Derivate und andere verwandte Verbindungen .

Wissenschaftliche Forschungsanwendungen

N-Nitroso-N-methyl-4-Aminobuttersäure hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Referenzstandard in der analytischen Chemie zur Detektion von Nitrosaminen verwendet.

Biologie: Für ihre karzinogenen Eigenschaften und ihre Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Als Verunreinigung in pharmazeutischen Produkten und ihre potenziellen Gesundheitsrisiken untersucht.

Wirkmechanismus

Der Mechanismus, durch den N-Nitroso-N-methyl-4-Aminobuttersäure ihre Wirkung ausübt, beinhaltet ihre Wechselwirkung mit Biomolekülen, die zu Veränderungen auf zellulärer Ebene führen. Es ist bekannt, dass es bei Ratten Blasen-Übergangszellkarzinome induziert . Die karzinogenen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, reaktive Metaboliten zu bilden, die die DNA und andere zelluläre Bestandteile schädigen können .

Vergleich Mit ähnlichen Verbindungen

N-Nitroso-N-methyl-4-Aminobuttersäure ähnelt anderen Nitrosaminen, wie zum Beispiel:

- N-Nitrosodimethylamin (NDMA)

- N-Nitrosodiethylamin (NDEA)

- N-Nitrosoethylisopropylamin (NEIPA)

- N-Nitrosodiisopropylamin (NDIPA)

- N-Nitrosodibutylamin (NDBA)

Im Vergleich zu diesen Verbindungen ist N-Nitroso-N-methyl-4-Aminobuttersäure aufgrund seiner spezifischen Molekülstruktur und seiner Gewinnung aus Tabak einzigartig . Ihr Potenzial als krebserregendes Agens für den Menschen und ihr Vorkommen als Verunreinigung in Pharmazeutika unterstreichen ihre Bedeutung in der wissenschaftlichen Forschung und den regulatorischen Bedenken .

Biologische Aktivität

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is a nitrosamine compound recognized for its potential carcinogenic effects. It has been identified as a genotoxic impurity in various pharmaceutical products, particularly sartans, raising significant safety concerns. This article provides a comprehensive overview of NMBA's biological activity, including its genotoxicity, carcinogenic potential, and the mechanisms underlying its effects.

NMBA is a tobacco-derived nitrosamino acid with the chemical formula . The formation of NMBA typically occurs through the nitrosation of secondary or tertiary amines in the presence of nitrite salts under acidic conditions. This process is common in pharmaceutical manufacturing, particularly in angiotensin II receptor blockers (ARBs) like valsartan and losartan .

Animal Studies

Research has demonstrated that NMBA is a known animal carcinogen, specifically inducing bladder transitional cell carcinomas in rats . In various studies, NMBA has been shown to cause tumors in multiple organ sites across different animal species. For instance, systemic tumors were observed in the nasal cavity, lung, and liver of rats and hamsters .

Table 1: Tumor Induction by NMBA in Animal Studies

| Species | Tumor Sites | Route of Administration |

|---|---|---|

| Rats | Bladder, liver, nasal cavity | Oral |

| Hamsters | Lung, bladder | Oral |

| Mice | Lung, liver | Oral |

The carcinogenicity of NMBA is primarily attributed to its metabolic activation, which leads to the formation of highly reactive intermediates capable of interacting with DNA. This interaction can result in mutations that promote cancer development .

The metabolic pathway for NMBA involves enzymatic hydroxylation by cytochrome P450 enzymes. This process generates reactive species that can alkylate DNA, leading to mutagenic effects. The persistence of DNA damage and ineffective repair mechanisms further enhance its carcinogenic potential .

Regulatory Concerns

The presence of NMBA in pharmaceuticals has prompted regulatory scrutiny. The FDA has established guidelines for acceptable daily intake levels for nitrosamines like NMBA due to their genotoxic properties. The acceptable intake limit for NMBA has been set at 96 ng/day to mitigate cancer risk associated with long-term exposure .

Valsartan Contamination

A notable case study involves the contamination of valsartan with NMBA, which led to widespread recalls and investigations into nitrosamine impurities across various drug manufacturers. The FDA reported unacceptable levels of NMBA in valsartan products, highlighting the urgent need for rigorous testing methods to detect such impurities .

Table 2: Summary of Valsartan Recall Due to Nitrosamine Contamination

| Date | Product | Detected Impurity | Action Taken |

|---|---|---|---|

| March 2019 | Valsartan | NMBA | Product recall and testing |

| July 2020 | Losartan | NMBA | Investigative measures |

Analytical Methods for Detection

To ensure safety, sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the quantitative determination of NMBA in pharmaceutical products. These methods exhibit high specificity and sensitivity, with limits of quantification as low as 3 ng/mL .

Table 3: LC-MS/MS Method Validation Results

| Parameter | Value |

|---|---|

| Correlation Coefficient | > 0.99 |

| Limit of Quantification | 3 ng/mL |

| Recovery Range | 89.9% - 115.7% |

Eigenschaften

IUPAC Name |

4-[methyl(nitroso)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLBIPLIGYWGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040239 | |

| Record name | Nitrosomethyl-3-carboxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-55-4 | |

| Record name | 4-(Methylnitrosoamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(N-Nitroso-N-methylamino)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosomethyl-3-carboxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[methyl(nitroso)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSO-N-METHYL-4-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K7252TZ54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.